Tert-butyl 2-(thiophen-2-ylmethyl)piperazine-1-carboxylate
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Overview
Description
®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a thiophene ring, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final ester product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperazines .
Scientific Research Applications
®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl Nα-protected amino acid esters
- tert-Butyl esters of various carboxylic acids
Uniqueness
®-2-THIOPHEN-2-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of both a thiophene ring and a piperazine ring in its structure. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H22N2O2S |
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Molecular Weight |
282.40 g/mol |
IUPAC Name |
tert-butyl 2-(thiophen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-6-15-10-11(16)9-12-5-4-8-19-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3 |
InChI Key |
YCPMEPDAIMNZFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CS2 |
Origin of Product |
United States |
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